Enhanced Aqueous Solubility of 2-(Pyrimidin-5-yl)acetic Acid Hydrochloride Compared to Free Acid
The hydrochloride salt form (CAS 1222199-29-2) exhibits significantly enhanced aqueous solubility compared to the corresponding free acid (CAS 5267-07-2), which is reported to possess only 'medium solubility' in water . This salt formation converts the carboxylic acid group into a more polar, ionic species, enabling higher achievable concentrations in aqueous reaction media and biological assay buffers. This differentiation is critical for synthetic transformations requiring homogeneous aqueous conditions and for preliminary in vitro screening where compound solubility directly affects assay reliability .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Hydrochloride salt form; reported as 'Versatile small molecule scaffold' with improved solubility properties |
| Comparator Or Baseline | 2-(Pyrimidin-5-yl)acetic acid (free acid, CAS 5267-07-2); reported as 'medium solubility' |
| Quantified Difference | Qualitative improvement from 'medium' to enhanced solubility for salt form; precise quantification not available from sources |
| Conditions | Ambient aqueous conditions (comparison based on physicochemical principles of salt formation and vendor descriptions) |
Why This Matters
Improved solubility directly translates to higher achievable concentrations in aqueous reaction media and biological assays, reducing the risk of precipitation and false-negative results in early-stage screening.
